4-Bromopyridine-2-sulfonyl chloride
Overview
Description
4-Bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S. It is a derivative of pyridine, featuring a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridine-2-sulfonyl chloride typically involves the sulfonylation of 4-bromopyridine. One common method includes the reaction of 4-bromopyridine with chlorosulfonic acid, followed by purification . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems helps in maintaining the stringent reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields a sulfonamide, while coupling with a boronic acid forms a biaryl compound .
Scientific Research Applications
4-Bromopyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block in the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromopyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, enabling the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 4-Chloropyridine-2-sulfonyl chloride
- 4-Fluoropyridine-2-sulfonyl chloride
- 4-Iodopyridine-2-sulfonyl chloride
Comparison: 4-Bromopyridine-2-sulfonyl chloride is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations .
Biological Activity
4-Bromopyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a sodium channel blocker and potential antimicrobial agent. This article provides an overview of its biological activity, synthesis, and implications for drug development.
Molecular Formula : C₅H₄BrClNO₂S
Molecular Weight : Approximately 227.51 g/mol
The compound features a brominated pyridine ring substituted with a sulfonyl chloride group, which contributes to its reactivity and biological properties.
This compound primarily exhibits biological activity through its action as a sodium channel blocker , specifically targeting the NaV1.8 channel. This channel is implicated in nociceptive pathways related to pain perception, suggesting potential applications in developing analgesics. The ability to modulate sodium channels indicates that this compound may be useful in treating conditions associated with chronic pain .
Table 1: Comparison of Sodium Channel Blockers
Compound Name | Target Channel | Biological Activity |
---|---|---|
This compound | NaV1.8 | Pain modulation |
Lidocaine | NaV1.7 | Local anesthetic |
Carbamazepine | NaV1.2 | Anticonvulsant |
Antimicrobial Activity
In addition to its role as a sodium channel blocker, derivatives of this compound have shown antimicrobial properties . Research indicates that compounds with similar structures can inhibit bacterial growth, making them candidates for antibiotic development .
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from sulfonamide functionalities have been tested against strains such as E. coli and Staphylococcus aureus, showing varying degrees of effectiveness .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that introduce the sulfonyl chloride group to the brominated pyridine structure. This synthesis is crucial for creating derivatives that may enhance its biological activity or provide new therapeutic applications.
Synthesis Overview
- Starting Materials : Brominated pyridine.
- Reagents : Sulfonyl chlorides, bases (such as triethylamine).
- Conditions : Typically performed under controlled temperature and atmosphere to optimize yield.
Research Findings
Recent studies highlight the potential of this compound in various therapeutic areas:
- Pain Management : As a sodium channel blocker, it shows promise in developing new analgesics for chronic pain conditions.
- Antimicrobial Development : Its derivatives are being explored as alternatives to combat antibiotic-resistant bacteria .
Table 2: Summary of Biological Activities
Activity Type | Mechanism/Target | Implications |
---|---|---|
Sodium Channel Blocker | NaV1.8 | Pain relief |
Antimicrobial | Various bacterial targets | Antibiotic development |
Properties
IUPAC Name |
4-bromopyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLWMCWRPGYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693288 | |
Record name | 4-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060808-87-8 | |
Record name | 4-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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